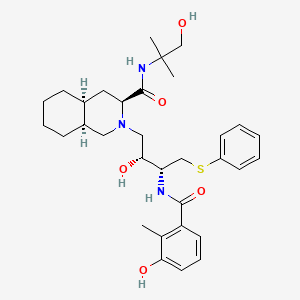

Nelfinavir Hydroxy-tert-butylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nelfinavir hydroxy-tert-butylamide (NHTB) is a synthetic derivative of the protease inhibitor nelfinavir mesylate, which is used in the treatment of HIV infection. NHTB is a novel compound that has been shown to possess antiviral activity against HIV-1 and other enveloped viruses. It has been studied in vitro and in vivo, and has been shown to have a wide range of antiviral activities, including inhibiting the replication of HIV-1 and other enveloped viruses, as well as having anti-inflammatory and immunomodulatory properties.

Applications De Recherche Scientifique

Traitement du VIH

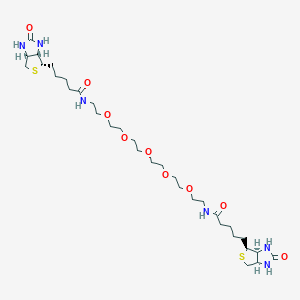

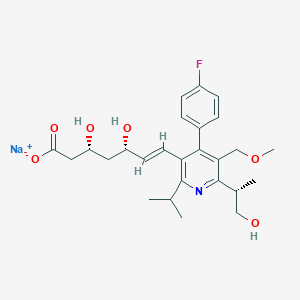

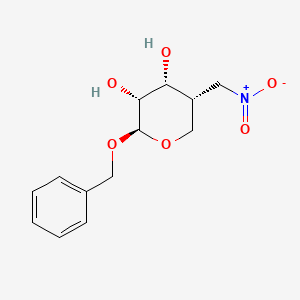

Nelfinavir Hydroxy-tert-butylamide (M8) est un métabolite majeur du Nelfinavir, un inhibiteur de la protéase du VIH {svg_1}. Il joue un rôle crucial dans le traitement du VIH, en particulier chez les nourrissons infectés périnatalement par le virus de l'immunodéficience humaine de type 1 {svg_2}.

Médicament anticancéreux

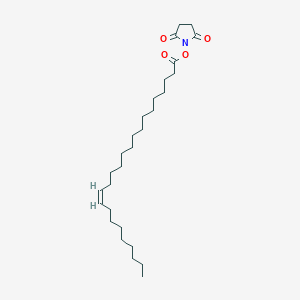

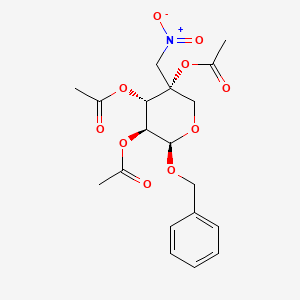

Le Nelfinavir et son métabolite actif M8 sont en cours de repositionnement comme médicaments anticancéreux pour de nombreux types de cancers différents {svg_3}. Ils exercent de multiples interactions protéiques hors cible, entraînant la mort des cellules cancéreuses {svg_4}.

Agoniste du récepteur X de la prégnane humaine (PXR)

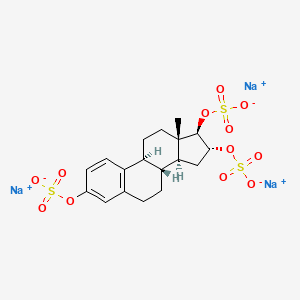

Le Nelfinavir et le M8 sont des agonistes partiels et des antagonistes compétitifs du récepteur X de la prégnane humaine (PXR) {svg_5}. Le PXR participe au contrôle de la prolifération et de l'apoptose des cellules cancéreuses {svg_6}.

Antagoniste compétitif du PXR

Le Nelfinavir et le M8 agissent comme des antagonistes compétitifs de l'induction dépendante de la rifampicine avec des valeurs de CI50 de 7,5 et 25,3 M, respectivement {svg_7}. Cet antagonisme résulte exclusivement de la liaison à la poche de liaison au ligand du PXR {svg_8}.

Études pharmacocinétiques

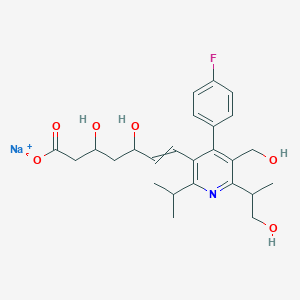

Le Nelfinavir et le M8 sont utilisés dans les études pharmacocinétiques pour comprendre les dispositions du NFV et du M8 chez les nourrissons infectés verticalement par le virus de l'immunodéficience humaine de type 1 {svg_9}. Les demi-vies d'élimination estimées du NFV et du M8 étaient de 4,3 et 2,04 h, respectivement {svg_10}.

Études de stabilité des médicaments

Le Nelfinavir et son métabolite actif M8 sont utilisés dans les études de stabilité des médicaments. Des investigations sur la stabilité du NFV et du M8 dans le plasma stocké à −20 et −70 °C pendant une période allant jusqu'à 19 mois ont été menées {svg_11}.

Mécanisme D'action

Target of Action

Nelfinavir Hydroxy-tert-butylamide primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) protease and the Human Pregnane X Receptor (PXR) . The HIV-1 protease is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . PXR is a xenosensing receptor that participates in the control of cancer cell proliferation and apoptosis .

Mode of Action

This compound acts as a competitive inhibitor of the HIV-1 protease by reversibly binding to the active site of the enzyme, preventing it from interacting with its substrate to produce mature and infectious viral particles . It also binds directly to the PXR ligand-binding domain, acting as a partial agonist and competitive antagonist .

Biochemical Pathways

The inhibition of the HIV-1 protease prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . On the other hand, the interaction with PXR leads to modulation of PXR activity, which may impact various biochemical pathways, including those involved in cancer cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as body weight, which has been found to be a more appropriate predictor than age of the changes in the rate of metabolism, the elimination rate constant of Nelfinavir, and Nelfinavir clearance .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of immature, non-infectious viral particles due to the inhibition of the HIV-1 protease . Additionally, it exerts manifold off-target protein interactions, finally resulting in cancer cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the modulation of PXR activity by this compound may be impacted by the cellular environment

Analyse Biochimique

Biochemical Properties

Nelfinavir Hydroxy-tert-butylamide interacts with the human pregnane X receptor (PXR), a xenosensing receptor involved in the control of cancer cell proliferation and apoptosis . It acts as a partial agonist and competitive antagonist of PXR . The compound binds directly to the PXR ligand-binding domain, affecting the receptor’s activity .

Cellular Effects

This compound influences cell function by modulating the activity of PXR . This modulation can lead to differential induction of PXR target genes and antagonism of rifampin-induced ABCB1 and CYP3A4 gene expression . These changes can impact various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves direct binding to the PXR ligand-binding domain . This binding results in impaired coactivator recruitment, which underlies its effects on PXR . As a result, it acts as a partial agonist and competitive antagonist of PXR .

Temporal Effects in Laboratory Settings

Its interaction with PXR suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways associated with the PXR . Its interaction with PXR could potentially affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEPDNKZXLVSOH-HKWSIXNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213135-56-9 |

Source

|

| Record name | AG 1402 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213135-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: How does Nelfinavir Hydroxy-tert-butylamide (M8) interact with the pregnane X receptor (PXR), and what are the downstream effects of this interaction?

A1: this compound (M8), the major active metabolite of the HIV protease inhibitor Nelfinavir, acts as both a partial agonist and a competitive antagonist of PXR [, ].

- Partial Activation: M8 can partially activate PXR, albeit with lower efficacy than full agonists, leading to a weaker induction of PXR target genes [].

- Competitive Antagonism: M8 can compete with full agonists like rifampin for binding to PXR, thereby antagonizing their effects and reducing the induction of PXR target genes like ABCB1 and CYP3A4 [].

Q2: What is the pharmacokinetic profile of this compound (M8) in infants?

A2: In a study on infants perinatally infected with HIV-1 [], M8 exhibited the following pharmacokinetic characteristics:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)